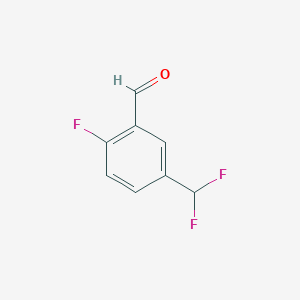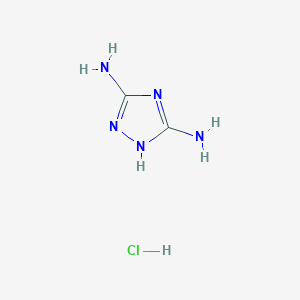
1H-1,2,4-triazole-3,5-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3,5-diamine hydrochloride is a chemical compound with the molecular formula C2H6ClN5 and a molecular weight of 135.56 g/mol . It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and technical products .
Preparation Methods
The synthesis of 1H-1,2,4-triazole-3,5-diamine hydrochloride typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cuprous oxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-1,2,4-Triazole-3,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole-3,5-diamine hydrochloride involves its interaction with molecular targets such as DNA . By inhibiting DNA synthesis, it disrupts the replication process, leading to cell cycle arrest and potential cell death. This mechanism is particularly relevant in its antitumor applications, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine hydrochloride can be compared with other similar compounds, such as:
3,5-Diamino-1,2,4-triazole:
1-Acyl-1H-1,2,4-triazole-3,5-diamine: These analogues are used as cyclin-dependent kinase inhibitors and have different biological activities.
The uniqueness of this compound lies in its specific applications and the presence of the hydrochloride group, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C2H6ClN5 |
|---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
1H-1,2,4-triazole-3,5-diamine;hydrochloride |
InChI |
InChI=1S/C2H5N5.ClH/c3-1-5-2(4)7-6-1;/h(H5,3,4,5,6,7);1H |
InChI Key |
CLZYKOPDMHVIED-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



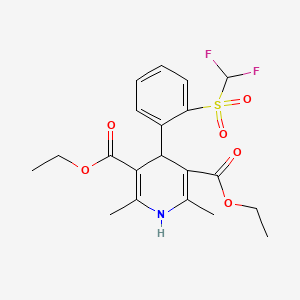
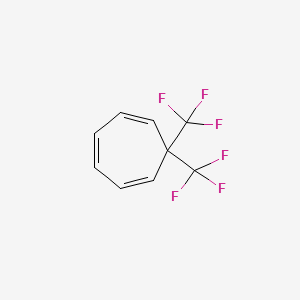
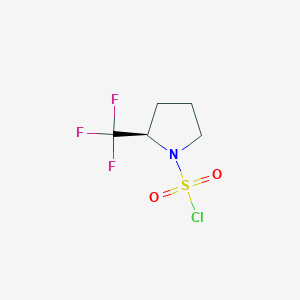

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
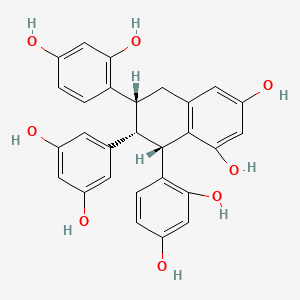
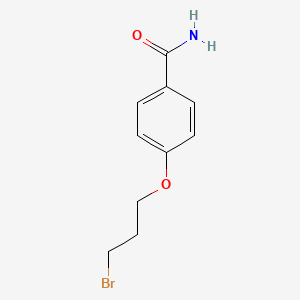
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
